![molecular formula C7H5BrF2O B3042062 2-Bromo-1,5-difluoro-3-methoxybenzene CAS No. 491852-44-9](/img/structure/B3042062.png)
2-Bromo-1,5-difluoro-3-methoxybenzene
Overview
Description
2-Bromo-1,5-difluoro-3-methoxybenzene is a chemical compound with the molecular formula C7H5BrF2O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1,5-difluoro-3-methoxybenzene consists of a benzene ring substituted with bromo, difluoro, and methoxy groups . The exact positions of these substituents can be determined by the numbering in the name of the compound .Physical And Chemical Properties Analysis
2-Bromo-1,5-difluoro-3-methoxybenzene is a liquid at room temperature . Its molecular weight is 223.01 . More specific physical and chemical properties like boiling point, melting point, and density were not found in the sources I accessed .Scientific Research Applications
- Cyclin-Dependent Kinase (CDK) Inhibitors : Researchers use 2-Bromo-1,5-difluoro-3-methoxybenzene as a building block to synthesize difluorophenacyl analogs. These analogs serve as potential inhibitors of cyclin-dependent kinases, which play crucial roles in cell cycle regulation and cancer progression .
- p38 MAP Kinase Inhibition : The compound is also employed in the synthesis of aminopyridine N-oxides. These derivatives selectively inhibit p38 mitogen-activated protein kinase (MAPK), a key player in inflammation and stress response pathways .
- Intermediate for Benzodioxole Derivatives : 2-Bromo-1,5-difluoro-3-methoxybenzene serves as a precursor in organic synthesis. It plays a pivotal role in the preparation of 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid, which finds applications in pharmaceuticals, agrochemicals, and dyestuffs .
- Pharmaceutical Testing : The compound is used as a reference standard in pharmaceutical quality control. Researchers rely on it for accurate results during drug analysis and validation .
Medicinal Chemistry and Drug Development
Organic Synthesis
Analytical Chemistry and Reference Standards
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
2-bromo-1,5-difluoro-3-methoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMKRBVZNZJPQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,5-difluoro-3-methoxybenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.